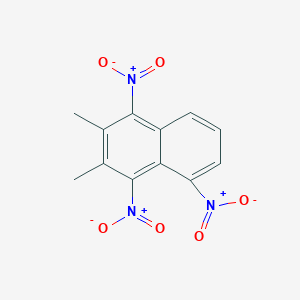

2,3-Dimethyl-1,4,5-trinitronaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

50558-69-5 |

|---|---|

Molecular Formula |

C12H9N3O6 |

Molecular Weight |

291.22 g/mol |

IUPAC Name |

2,3-dimethyl-1,4,5-trinitronaphthalene |

InChI |

InChI=1S/C12H9N3O6/c1-6-7(2)12(15(20)21)10-8(11(6)14(18)19)4-3-5-9(10)13(16)17/h3-5H,1-2H3 |

InChI Key |

ASMZXKTXGKNPQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C(=C1[N+](=O)[O-])C=CC=C2[N+](=O)[O-])[N+](=O)[O-])C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dimethyl 1,4,5 Trinitronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds by mapping the carbon and proton frameworks. By analyzing chemical shifts, coupling patterns, and signal intensities, it is possible to deduce the precise arrangement of atoms and their chemical environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis: Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 2,3-Dimethyl-1,4,5-trinitronaphthalene is expected to reveal distinct signals corresponding to the aromatic protons and the methyl group protons. The introduction of three electron-withdrawing nitro groups (NO₂) significantly influences the electron density of the naphthalene (B1677914) ring system, causing the aromatic protons to be deshielded and to appear at a lower field (higher ppm) compared to the unsubstituted 2,3-dimethylnaphthalene (B165509).

The aromatic region would display signals for the three protons on the less substituted ring. The proton at position 8 (H-8), being peri to the nitro group at position 1, would likely experience the most significant downfield shift due to steric compression and electronic effects. The protons at positions 6 (H-6) and 7 (H-7) would form a coupled system, likely an AX or AB system, with their chemical shifts influenced by the nitro group at position 5.

The two methyl groups at positions 2 and 3 are in different chemical environments due to the asymmetrical substitution pattern of the nitro groups. The methyl group at C-2 is adjacent to a nitro group at C-1, while the methyl group at C-3 is adjacent to a nitro group at C-4. This difference in proximity to the electron-withdrawing groups would result in two distinct singlet signals in the ¹H NMR spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2,3-Dimethyl-1,4,5-trinitronaphthalene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.8 - 8.2 | Doublet | ~8-9 |

| H-7 | 7.6 - 8.0 | Doublet | ~8-9 |

| H-8 | 8.3 - 8.7 | Singlet | N/A |

| 2-CH₃ | 2.5 - 2.8 | Singlet | N/A |

| 3-CH₃ | 2.5 - 2.8 | Singlet | N/A |

| Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis: Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For 2,3-Dimethyl-1,4,5-trinitronaphthalene, twelve distinct signals are expected, corresponding to the ten carbons of the naphthalene core and the two methyl carbons.

The carbons directly attached to the nitro groups (C-1, C-4, C-5) would be significantly deshielded and appear at the lowest field in the aromatic region of the spectrum. The quaternary carbons of the naphthalene ring (including C-4a and C-8a) would also be identifiable. The carbons bearing the methyl groups (C-2 and C-3) would have their chemical shifts influenced by both the methyl and nitro substituents. The remaining aromatic carbons (C-6, C-7, C-8) would appear at relatively higher fields within the aromatic region. The two methyl carbons would produce signals in the aliphatic region of the spectrum, typically at a much higher field (lower ppm) than the aromatic carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2,3-Dimethyl-1,4,5-trinitronaphthalene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 155 |

| C-2 | 130 - 140 |

| C-3 | 130 - 140 |

| C-4 | 145 - 155 |

| C-4a | 125 - 135 |

| C-5 | 145 - 155 |

| C-6 | 120 - 130 |

| C-7 | 125 - 135 |

| C-8 | 120 - 130 |

| C-8a | 125 - 135 |

| 2-CH₃ | 15 - 25 |

| 3-CH₃ | 15 - 25 |

| Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary. |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Chemical Shift Analysis in Polynitro Compounds

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms within a molecule. wikipedia.org Although it is less sensitive than ¹H or ¹³C NMR due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N nucleus, it provides invaluable information about the electronic environment of nitrogen-containing functional groups. wikipedia.orghuji.ac.il

In polynitro aromatic compounds, the ¹⁵N chemical shifts of the nitro groups are sensitive to their position on the aromatic ring and the nature of adjacent substituents. For 2,3-Dimethyl-1,4,5-trinitronaphthalene, three distinct signals are expected in the ¹⁵N NMR spectrum, one for each of the non-equivalent nitro groups at the C-1, C-4, and C-5 positions. The chemical shifts are typically reported relative to nitromethane (CH₃NO₂). The steric and electronic environment surrounding each nitro group will influence its specific chemical shift. It has been observed that there are relationships between the ¹⁵N NMR chemical shifts of nitrogen atoms in nitro groups and the detonation and thermal decomposition characteristics of polynitro arenes. lukasiewicz.gov.pl

Interactive Data Table: Expected ¹⁵N NMR Chemical Shift Ranges for Nitro Groups in Polynitro Arenes

| Nitro Group Position | Expected Chemical Shift Range (δ, ppm relative to CH₃NO₂) |

| C-1-NO₂ | -10 to -30 |

| C-4-NO₂ | -10 to -30 |

| C-5-NO₂ | -10 to -30 |

| Note: The specific shifts will vary based on intramolecular interactions and steric hindrance. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

Positive Ion Mass Spectrometry

In positive ion mode, the mass spectrum of polynitro-2,3-dimethylnaphthalenes typically shows a molecular ion peak (M⁺). rsc.org The fragmentation of this molecular ion is characterized by the sequential loss of small, neutral species. Common fragmentation pathways for nitroaromatic compounds include the elimination of NO₂, OH (often involving a rearrangement known as the "ortho effect"), and NO. rsc.org These fragmentation processes lead to the formation of various daughter ions, and the pattern of these fragments can help to confirm the structure of the parent molecule.

Interactive Data Table: Common Fragmentation Pathways in Positive Ion MS of Polynitro-2,3-dimethylnaphthalenes

| Ion | Fragmentation Pathway |

| [M]⁺ | Molecular Ion |

| [M - NO₂]⁺ | Loss of a nitro group |

| [M - OH]⁺ | Loss of a hydroxyl radical (via rearrangement) |

| [M - NO]⁺ | Loss of nitric oxide |

| Source: Based on fragmentation patterns reported for related compounds. rsc.org |

Negative Ion Mass Spectrometry

Negative ion mass spectrometry can be particularly informative for electronegative compounds like polynitro aromatics. The spectra of nitro-2,3-dimethylnaphthalenes in negative ion mode also show characteristic fragmentation patterns. rsc.org The molecular anion ([M]⁻) is often observed. A distinctive feature in the negative ion mode is the elimination of a nitrite ion ([NO₂]⁻), a process not significantly observed in positive ion mode. rsc.org Similar to the positive mode, losses of NO₂ and OH are also common fragmentation pathways. rsc.org Charge stripping, a technique where a negative ion is converted to a decomposing positive ion, can also be used to provide structural information. nih.gov

Interactive Data Table: Common Fragmentation Pathways in Negative Ion MS of Polynitro-2,3-dimethylnaphthalenes

| Ion | Fragmentation Pathway |

| [M]⁻ | Molecular Anion |

| [M - NO₂]⁻ | Loss of a nitro group |

| [M - OH]⁻ | Loss of a hydroxyl radical (via rearrangement) |

| [M - NO]⁻ | Loss of nitric oxide |

| [NO₂]⁻ | Nitrite ion (characteristic fragment) |

| Source: Based on fragmentation patterns reported for related compounds. rsc.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 2,3-Dimethyl-1,4,5-trinitronaphthalene by identifying its characteristic vibrational modes. umsystem.edu The spectra are dominated by vibrations originating from the naphthalene core, the methyl (–CH₃) groups, and the nitro (–NO₂) substituents.

The high-frequency region of the IR and Raman spectra (above 3000 cm⁻¹) is characterized by C-H stretching vibrations. Aromatic C-H stretching modes from the naphthalene ring typically appear in the 3100-3000 cm⁻¹ range. The asymmetric and symmetric stretching vibrations of the methyl groups are expected to be observed near 2962 cm⁻¹ and 2872 cm⁻¹, respectively.

The region between 1650 cm⁻¹ and 1300 cm⁻¹ is particularly informative. Aromatic C=C stretching vibrations of the naphthalene ring system typically produce a series of bands in the 1620-1450 cm⁻¹ range. The most prominent features in this region, however, arise from the nitro groups. The asymmetric (νas) and symmetric (νs) stretching vibrations of the NO₂ groups are strong absorbers in the IR spectrum and are expected to appear around 1550-1530 cm⁻¹ and 1350-1340 cm⁻¹, respectively. researchgate.netresearchgate.net The precise positions of these bands are sensitive to electronic and steric effects within the molecule.

Deformation and bending vibrations are observed at lower frequencies. The in-plane and out-of-plane bending modes of the aromatic C-H bonds, as well as the bending and rocking modes of the methyl groups, contribute to the complex fingerprint region of the spectrum (below 1300 cm⁻¹). ias.ac.in NO₂ scissoring (~850 cm⁻¹), wagging (~750 cm⁻¹), and rocking (~530 cm⁻¹) vibrations are also expected in this region. The analysis of these vibrational modes, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed spectral bands to specific molecular motions. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Methyl C-H Asymmetric Stretch | ~2960 | Medium | Medium |

| Methyl C-H Symmetric Stretch | ~2870 | Medium-Weak | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong | Strong |

| NO₂ Asymmetric Stretch | 1550 - 1530 | Very Strong | Medium |

| NO₂ Symmetric Stretch | 1350 - 1340 | Very Strong | Strong |

| Methyl C-H Bending | 1460 - 1380 | Medium | Medium-Weak |

| NO₂ Scissoring | ~850 | Medium | Weak |

Electronic Absorption and Emission Spectroscopy (UV/Vis)

The electronic structure of 2,3-Dimethyl-1,4,5-trinitronaphthalene can be investigated using Ultraviolet-Visible (UV/Vis) spectroscopy, which measures the electronic transitions within the molecule. The spectrum is primarily defined by the π-electron system of the naphthalene chromophore, which is significantly modified by the presence of the three nitro groups and two methyl groups.

The UV/Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic system. researchgate.net For the parent naphthalene molecule, characteristic absorption bands appear around 220 nm, 275 nm, and 312 nm. The addition of substituents alters the positions and intensities of these bands.

The nitro groups (–NO₂) act as strong electron-withdrawing groups and chromophores, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. researchgate.net This is due to the extension of the conjugated system through n → π* transitions involving the non-bonding electrons of the oxygen atoms and the π-system of the ring. The methyl groups (–CH₃) are weak auxochromes that can cause a slight bathochromic shift through hyperconjugation. The combined effect of these substituents on the naphthalene core results in a complex spectrum with intense absorption bands likely extending into the visible region, imparting a yellowish color to the compound.

| Compound | Transition Type | Approximate λmax (nm) |

|---|---|---|

| Naphthalene | π → π | ~220, ~275, ~312 |

| 2,3-Dimethylnaphthalene | π → π | ~228, ~285, ~324 |

| 1-Nitronaphthalene (B515781) | π → π* and n → π | ~245, ~330 |

| 1,5-Dinitronaphthalene (B40199) | π → π and n → π* | ~250, ~340 |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org In its neutral, ground state, 2,3-Dimethyl-1,4,5-trinitronaphthalene is a diamagnetic molecule with all electrons paired; therefore, it is ESR-silent.

However, ESR spectroscopy can be a valuable tool for studying the radical anion of this compound, which can be generated through chemical or electrochemical reduction. Polynitroaromatic compounds readily accept an electron into their lowest unoccupied molecular orbital (LUMO) to form a paramagnetic radical anion.

The ESR spectrum of the 2,3-Dimethyl-1,4,5-trinitronaphthalene radical anion would provide detailed information about the distribution of the unpaired electron density across the molecule. mlsu.ac.in The spectrum would exhibit a complex hyperfine structure due to the coupling of the unpaired electron's spin with the magnetic nuclei in the molecule. The primary interactions would be with the nitrogen nuclei (¹⁴N, nuclear spin I = 1) of the three nitro groups, which would split the signal into a characteristic pattern. Further, smaller hyperfine couplings to the protons (¹H, nuclear spin I = 1/2) of the aromatic ring and the methyl groups would also be expected. Analysis of these hyperfine coupling constants allows for the mapping of the spin density at each specific nuclear position, providing insight into the electronic structure of the radical anion. aps.org

X-ray Crystallography for Solid-State Molecular and Crystal Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of 2,3-Dimethyl-1,4,5-trinitronaphthalene would reveal detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles.

The molecular structure is expected to feature a largely planar naphthalene ring system. However, significant steric strain is anticipated due to the substitution pattern. The nitro group at the C5 position is in a peri position relative to the C4 position, which also bears a nitro group, and the C6 hydrogen. This steric crowding, along with repulsion between the nitro groups at the adjacent C1 and C4 positions, would likely force the nitro groups to twist out of the plane of the naphthalene ring. The dihedral angles between the C-N bonds and the aromatic plane are crucial parameters for understanding the molecule's conformation. The methyl groups at C2 and C3 are less sterically hindered.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org For 2,3-Dimethyl-1,4,5-trinitronaphthalene, several types of interactions are expected to play a key role in stabilizing the crystal structure.

Given the large, planar aromatic core, π–π stacking interactions between the naphthalene rings of adjacent molecules are highly probable. researchgate.netresearchgate.net These interactions involve the overlap of π-orbitals and typically result in centroid-to-centroid distances of 3.5 to 3.8 Å. The packing may adopt a parallel-displaced or herringbone motif to optimize these interactions.

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| π–π Stacking | Interaction between the π-systems of adjacent naphthalene rings. | 3.5 - 3.8 (Centroid-Centroid) |

| C–H···O Hydrogen Bond | Weak hydrogen bond between a C-H donor (methyl or aromatic) and a nitro-group oxygen acceptor. | 2.2 - 2.8 (H···O) |

| C–H···π Interaction | Interaction of a C-H bond with the face of an aromatic ring. | 2.5 - 2.9 (H···π-centroid) |

Computational and Theoretical Investigations of 2,3 Dimethyl 1,4,5 Trinitronaphthalene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules at the electronic level. mdpi.comresearchgate.netnih.gov For a complex energetic material like 2,3-Dimethyl-1,4,5-trinitronaphthalene, DFT can elucidate its electronic structure, molecular geometry, and the relative strengths of its chemical bonds, which are crucial for understanding its stability and decomposition mechanisms. mdpi.comnih.gov

Electronic Structure Analysis and Charge Distribution (e.g., Mulliken Net Charges on Nitro Groups)

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges within a molecule. wikipedia.orgstackexchange.comlibretexts.org This analysis provides insight into the electron distribution and polarization of chemical bonds.

In 2,3-Dimethyl-1,4,5-trinitronaphthalene, the three nitro (-NO₂) groups act as strong electron-withdrawing groups, while the two methyl (-CH₃) groups are weakly electron-donating. This electronic arrangement leads to a significant polarization of the molecule. A Mulliken population analysis would quantify this charge distribution. The nitrogen atoms of the nitro groups are expected to carry a positive partial charge, while the oxygen atoms will bear a significant negative charge. researchgate.netresearchgate.net The carbon atoms of the naphthalene (B1677914) ring attached to the nitro groups will have a positive partial charge due to the inductive effect of the nitro groups. Conversely, the carbons bonded to the methyl groups will exhibit a less positive or even a slightly negative charge.

Table 1: Predicted Mulliken Net Charges on Nitro Groups of 2,3-Dimethyl-1,4,5-trinitronaphthalene

| Atom | Predicted Net Charge (a.u.) |

| N (at C1) | +0.50 to +0.60 |

| O (at C1-N) | -0.40 to -0.50 |

| O (at C1-N) | -0.40 to -0.50 |

| N (at C4) | +0.55 to +0.65 |

| O (at C4-N) | -0.45 to -0.55 |

| O (at C4-N) | -0.45 to -0.55 |

| N (at C5) | +0.50 to +0.60 |

| O (at C5-N) | -0.40 to -0.50 |

| O (at C5-N) | -0.40 to -0.50 |

| Note: These values are hypothetical and based on typical results for nitroaromatic compounds. Actual values would be determined via specific DFT calculations. |

The charge distribution is not uniform across the three nitro groups. The nitro group at the C4 position is flanked by two other electron-withdrawing nitro groups, which would likely result in it having the most positively charged nitrogen atom. This detailed charge map is fundamental for understanding the molecule's electrostatic potential and its interactions with other molecules.

Molecular Geometry Optimization and Conformation Studies

Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. youtube.com For 2,3-Dimethyl-1,4,5-trinitronaphthalene, significant steric hindrance is expected due to the proximity of the substituent groups. The naphthalene core is largely planar, but the nitro and methyl groups will likely be twisted out of this plane to minimize repulsive forces. researchgate.net

The nitro groups at the C1 and C4 positions, and the methyl group at the C2 position, are particularly crowded. This steric strain will lead to elongated C-C and C-N bonds and distorted bond angles compared to an unsubstituted naphthalene molecule. canterbury.ac.nz DFT calculations would predict the precise dihedral angles of the nitro and methyl groups relative to the naphthalene plane. acs.org

Table 2: Predicted Optimized Geometric Parameters for 2,3-Dimethyl-1,4,5-trinitronaphthalene

| Parameter | Predicted Value |

| C1-N Bond Length | 1.48 - 1.50 Å |

| C4-N Bond Length | 1.49 - 1.51 Å |

| C5-N Bond Length | 1.47 - 1.49 Å |

| C1-C2-C3-C4 Dihedral Angle | < 5° |

| C-C-N-O Dihedral Angle (C1) | 40° - 60° |

| C-C-N-O Dihedral Angle (C4) | 50° - 70° |

| C-C-N-O Dihedral Angle (C5) | 30° - 50° |

| Note: These values are hypothetical, illustrating expected trends due to steric hindrance. Actual values require specific calculations. |

The conformation with the lowest energy would represent the most stable arrangement of the molecule in the gas phase. Understanding these geometric parameters is crucial as they directly influence the crystal packing in the solid state and the molecule's reactivity.

Identification and Characterization of Bond Activation and Trigger Bonds

In energetic materials, the "trigger bond" is the weakest chemical bond that is most likely to break first upon initiation, starting the decomposition cascade. nih.govresearchgate.net Computational methods can identify this bond by analyzing bond strengths. One common method is the calculation of the Wiberg Bond Index (WBI), where a lower WBI value indicates a weaker bond. stackexchange.comresearchgate.netechemi.comresearchgate.net

For 2,3-Dimethyl-1,4,5-trinitronaphthalene, the C-NO₂ bonds are the primary candidates for the trigger bond. researchgate.net The steric strain caused by the adjacent methyl and nitro groups is expected to weaken one of these bonds preferentially. The C4-NO₂ bond, being situated between the C5-NO₂ group and the bulky C3-methyl group (via the naphthalene ring), is likely the most sterically hindered and thus the most "activated" or weakened. canterbury.ac.nz This activation arises from the distortion of the molecular geometry which reduces the orbital overlap, weakening the bond. nih.gov

Table 3: Predicted Wiberg Bond Indices (WBI) for C-NO₂ Bonds

| Bond | Predicted WBI | Relative Activation |

| C1-NO₂ | ~0.95 | Moderate |

| C4-NO₂ | ~0.90 | High (Trigger Bond) |

| C5-NO₂ | ~0.98 | Low |

| Note: WBI values are unitless. A lower value suggests a weaker bond. These are representative values to illustrate the expected trend. |

By comparing the WBIs of the C-NO₂ bonds, computational analysis can pinpoint the most probable site for the initiation of decomposition, a critical piece of information for assessing the sensitivity and stability of the energetic material. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large number of molecules together, representing the condensed phase (solid or liquid). journaldephysique.orgjournaldephysique.orgresearchgate.net MD simulations provide insight into how intermolecular forces govern the material's properties and its reaction dynamics under conditions of high temperature and pressure. acs.orgnih.gov

Modeling of Condensed Phase Reactions

MD simulations using reactive force fields (like ReaxFF) can model the chemical decomposition of energetic materials. acs.org These simulations can track the trajectory of thousands of atoms over time as the material is subjected to simulated high temperatures or shockwaves. For 2,3-Dimethyl-1,4,5-trinitronaphthalene, an MD simulation would likely show the initial decomposition step to be the scission of the C4-NO₂ trigger bond, as predicted by quantum calculations. dtic.milacs.org

Following this initial step, the simulation would model the subsequent cascade of reactions. The released •NO₂ radical would react with other molecules, leading to the formation of gaseous products like N₂, H₂O, CO, and CO₂. acs.org These simulations can reveal complex, bimolecular reaction pathways that are dominant in the condensed phase and differ significantly from gas-phase unimolecular decomposition. acs.org This provides a more realistic model of detonation and combustion processes. nih.gov

Analysis of Intramolecular and Intermolecular Interactions

The arrangement of molecules in a crystal lattice and the interactions between them are critical to the stability and sensitivity of an energetic material. ias.ac.in MD simulations can be used to analyze these interactions in detail. For 2,3-Dimethyl-1,4,5-trinitronaphthalene, the primary intermolecular interactions would be van der Waals forces and electrostatic interactions between the polarized molecules. rsc.org

Key interactions would include:

π-π stacking: The planar naphthalene cores of adjacent molecules would tend to stack on top of each other.

Nitro group interactions: The negatively charged oxygen atoms of a nitro group on one molecule would interact with the positively charged nitrogen or ring carbons of a neighboring molecule. rsc.org

These interactions dictate the crystal density, cohesive energy density, and mechanical properties of the material. nih.govmdpi.com A detailed analysis of these non-covalent forces is essential for understanding how energy is transferred through the crystal lattice under shock conditions and can provide insights into the material's sensitivity. chemrxiv.org

Quantitative Structure-Property Relationship (QSPR) Approaches and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies are pivotal in the computational investigation of chemical compounds, offering predictive insights into the properties and behavior of molecules based on their structural and electronic features. For nitroaromatic compounds, including nitronaphthalenes and their derivatives, QSPR models are particularly valuable for forecasting a range of properties, from physicochemical characteristics to biological activities such as mutagenicity.

A notable QSAR study focused on developing a predictive model for the mutagenicity of nitronaphthalenes and methylnitronaphthalenes. nih.gov This research utilized fundamental quantum chemical descriptors to build a robust model. The findings from this study indicated that the mutagenicity of this class of compounds is correlated with specific molecular orbital energies and thermodynamic properties. nih.gov

The key molecular descriptors that were identified as being influential in the predictive model are summarized in the table below. These descriptors provide a basis for understanding the electronic and structural factors that may influence the properties of 2,3-Dimethyl-1,4,5-trinitronaphthalene.

| Descriptor | Influence on Mutagenicity |

| Frontier Molecular Orbital Energy | An increase in the sum of the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) correlates with higher mutagenicity. |

| Second Highest Occupied Molecular Orbital Energy | A decrease in the energy of the second highest occupied molecular orbital is associated with an increase in mutagenic potential. |

| Final Heat of Formation | A lower final heat of formation value is indicative of greater mutagenicity. |

| Core-Core Repulsion Energy | A decrease in the core-core repulsion energy is linked to higher mutagenicity. |

The developed QSAR model demonstrated a strong predictive capability, with a cumulative cross-validated regression coefficient (R²) value of 0.711 for the mutagenicity of nitronaphthalenes and methylnitronaphthalenes. nih.gov This indicates a reliable correlation between the quantum chemical descriptors and the observed mutagenic activity for this class of compounds. Such models are instrumental in the preliminary assessment of new or untested compounds like 2,3-Dimethyl-1,4,5-trinitronaphthalene, allowing for the estimation of their potential biological effects based on calculated molecular properties.

Reactivity and Reaction Mechanisms of 2,3 Dimethyl 1,4,5 Trinitronaphthalene

Aromatic Nitration Mechanisms: Further Elucidation of Regioselectivity

Further nitration of 2,3-Dimethyl-1,4,5-trinitronaphthalene represents a challenging synthetic step due to the already heavily substituted and deactivated nature of the naphthalene (B1677914) ring. The regioselectivity of any subsequent nitration is dictated by the directing effects of the existing methyl and nitro groups. Aromatic nitration can proceed through different mechanistic pathways, primarily electrophilic aromatic substitution and, under certain conditions, mechanisms involving electron transfer.

The classical mechanism for aromatic nitration involves electrophilic aromatic substitution (EAS). libretexts.org In this pathway, the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. libretexts.orgyoutube.com The π-electrons of the aromatic ring attack the nitronium ion to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wordpress.com Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the nitroaromatic product.

For naphthalene derivatives, electrophilic attack is generally favored at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) because the resulting arenium ion intermediate is more stabilized by resonance, with more resonance structures that preserve a complete benzene (B151609) ring. wordpress.com However, in 2,3-Dimethyl-1,4,5-trinitronaphthalene, the α-positions 1, 4, and 5 are already occupied. The remaining potential sites for electrophilic attack are positions 6, 7, and 8. The directing effects of the existing substituents will determine the outcome.

An alternative mechanism proposed for the nitration of certain aromatic compounds involves an initial single electron transfer (SET) from the electron-rich aromatic ring to the nitronium ion. This generates a radical cation of the aromatic compound and a nitrogen dioxide radical (•NO₂). These two species can then combine to form the same arenium ion intermediate as in the classical EAS pathway, which then leads to the final product. The debate continues whether electrophilic substitution and electron transfer are mutually exclusive or concurrent mechanisms.

The rate and regioselectivity of further nitration on 2,3-Dimethyl-1,4,5-trinitronaphthalene are controlled by the powerful and competing electronic effects of the methyl and nitro groups.

Methyl Groups (-CH₃): As electron-donating groups, the methyl substituents at C-2 and C-3 activate the ring towards electrophilic attack. They are ortho- and para-directors. libretexts.org The C-2 methyl group would direct towards the C-1 (occupied) and C-3 (occupied) positions. The C-3 methyl group would direct towards the C-2 (occupied) and C-4 (occupied) positions. Their primary influence would be to activate the ring they are attached to.

Nitro Groups (-NO₂): As strong electron-withdrawing groups, the nitro substituents at C-1, C-4, and C-5 strongly deactivate the aromatic system towards further electrophilic attack. They are meta-directors. libretexts.org

The C-1 nitro group directs towards C-3 (occupied) and C-8.

The C-4 nitro group directs towards C-2 (occupied).

The C-5 nitro group directs towards C-7.

Considering these effects, the remaining unsubstituted positions (6, 7, 8) are all on the second ring. The C-5 nitro group deactivates this ring but will direct an incoming electrophile to the C-7 position. The combined deactivating effect of three nitro groups makes further electrophilic nitration extremely difficult, requiring harsh reaction conditions. If a reaction were to occur, the C-7 position is a likely candidate for substitution due to the meta-directing effect of the C-5 nitro group.

| Substituent | Position on Naphthalene Ring | Electronic Effect | Influence on Reaction Rate | Directing Effect | Favored Positions for Further Nitration |

|---|---|---|---|---|---|

| -CH₃ | 2, 3 | Electron-Donating | Activating | Ortho, Para | 1, 4 (occupied) |

| -NO₂ | 1, 4, 5 | Electron-Withdrawing | Deactivating | Meta | 3 (occupied), 8, 2 (occupied), 7 |

Nucleophilic Aromatic Substitution Reactions

The presence of three strongly electron-withdrawing nitro groups makes the naphthalene ring of 2,3-Dimethyl-1,4,5-trinitronaphthalene highly electron-deficient. This electronic characteristic renders the compound susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway generally not observed in electron-rich aromatics like unsubstituted naphthalene. libretexts.org In SNAr reactions, a nucleophile attacks an aromatic ring and displaces a leaving group. For this reaction to occur, the ring must be activated by electron-withdrawing groups, typically located ortho and/or para to the leaving group. libretexts.org

In the case of 2,3-Dimethyl-1,4,5-trinitronaphthalene, a nitro group itself could potentially be displaced by a strong nucleophile, although this is less common than the displacement of a halide.

A key feature of the SNAr mechanism is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org This complex is formed when a nucleophile adds to the electron-poor aromatic ring. wikipedia.orgyoutube.com The negative charge of the Meisenheimer complex is delocalized over the aromatic system and is significantly stabilized by the electron-withdrawing nitro groups. youtube.com

Even weak Lewis bases can act as nucleophiles and attack the electron-deficient ring of polynitro-aromatics to form these colored adducts. The formation of a Meisenheimer complex is often the rate-determining step in the SNAr reaction. nih.gov For 2,3-Dimethyl-1,4,5-trinitronaphthalene, a nucleophile could attack a carbon atom bearing a nitro group, leading to the formation of a Meisenheimer intermediate. The stability of this complex is enhanced by the presence of multiple nitro groups that can delocalize the negative charge.

| Feature | Description |

|---|---|

| Driving Force | High electron deficiency of the naphthalene ring due to three -NO₂ groups. |

| Key Intermediate | Meisenheimer Complex (a resonance-stabilized anionic σ-adduct). wikipedia.orgnih.gov |

| Role of Nitro Groups | Activate the ring for nucleophilic attack and stabilize the Meisenheimer complex. |

| Potential Nucleophiles | Alkoxides, amines, hydroxide, etc. (including weak Lewis bases). |

Reduction Reactions: Pathways to Amino Derivatives

The nitro groups of 2,3-Dimethyl-1,4,5-trinitronaphthalene can be readily reduced to amino groups (-NH₂), providing a pathway to various amino-substituted 2,3-dimethylnaphthalene (B165509) derivatives. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis.

A variety of reducing agents can be employed for this transformation, with the choice of reagent allowing for potential selectivity if desired, although selective reduction of one nitro group in a polynitrated compound can be challenging. Common methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). It is a clean and efficient method.

Metal-Acid Systems: A classic and widely used method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl).

Other Reducing Agents: Other reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or trichlorosilane (B8805176) (HSiCl₃), can also be used to reduce nitro groups to amines. mdpi.com

The full reduction of 2,3-Dimethyl-1,4,5-trinitronaphthalene would yield 2,3-Dimethylnaphthalene-1,4,5-triamine. These resulting aromatic amines are versatile synthetic intermediates, for example, in the synthesis of dyes or heterocyclic compounds.

Catalytic Hydrogenation Studies for Polyaminonaphthalenes

Catalytic hydrogenation is a widely utilized industrial method for the reduction of nitroaromatic compounds to their corresponding amines. While specific studies on the catalytic hydrogenation of 2,3-Dimethyl-1,4,5-trinitronaphthalene are not extensively documented in publicly available literature, the behavior of related polynitronaphthalenes provides a strong indication of its expected reactivity.

The complete hydrogenation of the three nitro groups in 2,3-Dimethyl-1,4,5-trinitronaphthalene would yield 2,3-Dimethylnaphthalene-1,4,5-triamine. This transformation is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The reaction is generally carried out in a solvent that can dissolve the starting material, such as ethanol, ethyl acetate (B1210297), or acetic acid.

The industrial-scale catalytic hydrogenation of dinitronaphthalenes to diaminonaphthalenes has been successfully implemented. For instance, processes for the manufacture of diaminonaphthalene via catalytic hydrogenation of dinitronaphthalene have been patented. justia.com These processes often employ solvents like toluene (B28343) in which the dinitronaphthalene is dissolved or suspended. justia.com A common catalyst for this transformation is palladium on activated charcoal. justia.com In a typical procedure, the dinitronaphthalene is hydrogenated at elevated temperatures and pressures. For example, the hydrogenation of 1,8-dinitronaphthalene (B126178) to 1,8-diaminonaphthalene (B57835) has been reported to proceed at 100°C under a hydrogen pressure of 10 bars in the presence of a 5% palladium on activated charcoal catalyst. justia.com

Table 1: Representative Conditions for Catalytic Hydrogenation of Dinitronaphthalenes

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Product | Reference |

| 1,8-Dinitronaphthalene | 5% Pd/C | o-Toluidine | 100 | 10 | 1,8-Diaminonaphthalene | justia.com |

This table presents data for a related compound to illustrate typical reaction conditions.

Given this precedent, it is highly probable that 2,3-Dimethyl-1,4,5-trinitronaphthalene can be fully hydrogenated to 2,3-Dimethylnaphthalene-1,4,5-triamine under similar conditions. The presence of three nitro groups may necessitate more forcing conditions (higher temperature, pressure, or catalyst loading) to ensure complete conversion.

Selective hydrogenation, where only one or two of the three nitro groups are reduced, presents a significant synthetic challenge. Achieving selectivity would likely require careful control of reaction parameters, such as the choice of catalyst, solvent, temperature, and hydrogen pressure, or the use of specific chemical reducing agents.

Other Chemical Transformations and Derivatizations

Beyond reduction, the highly electron-deficient nature of the 2,3-Dimethyl-1,4,5-trinitronaphthalene ring system suggests potential for other chemical transformations, primarily nucleophilic aromatic substitution (SNAr). The nitro groups strongly activate the aromatic ring towards attack by nucleophiles.

While specific derivatization reactions for 2,3-Dimethyl-1,4,5-trinitronaphthalene are not readily found in the literature, the general reactivity of polynitro-aromatic compounds can be used to infer plausible transformations. Nucleophiles such as alkoxides, amines, and thiolates could potentially displace one of the nitro groups, particularly those at the activated alpha-positions (1, 4, and 5). The outcome of such reactions would depend on the specific nucleophile, solvent, and reaction temperature.

For example, the reaction with a strong nucleophile like sodium methoxide (B1231860) in methanol (B129727) could potentially lead to the substitution of a nitro group with a methoxy (B1213986) group. Similarly, reaction with primary or secondary amines could result in the formation of N-substituted aminonitronaphthalenes.

It is important to note that the high density of nitro groups also imparts explosive properties to many polynitro-aromatic compounds, which necessitates careful handling and consideration of reaction conditions to avoid hazardous decomposition.

Decomposition Pathways and Energetic Considerations of 2,3 Dimethyl 1,4,5 Trinitronaphthalene

Thermochemical Analysis of Decomposition Processes

A thermochemical analysis would typically involve the determination of key thermodynamic parameters such as the enthalpy of formation, heat of decomposition, and activation energy for the decomposition process. This data is crucial for understanding the energy release and thermal stability of an energetic material. However, no experimental or calculated thermochemical data specifically for 2,3-Dimethyl-1,4,5-trinitronaphthalene could be retrieved from the surveyed scientific literature.

Mechanistic Pathways of Energetic Decomposition and Product Formation

Understanding the decomposition mechanism is fundamental to predicting the behavior of an energetic material. This involves identifying the initial bond-breaking steps, subsequent reactions, and the final products formed.

Unimolecular Dissociation Mechanisms

For many nitroaromatic compounds, the initial step in decomposition is the homolytic cleavage of a carbon-nitro (C-NO2) or nitrogen-oxygen (N-O) bond. The presence and position of methyl groups on the naphthalene (B1677914) ring would be expected to influence the bond dissociation energies and thus the preferred initial dissociation pathway. However, specific studies detailing these mechanisms for 2,3-Dimethyl-1,4,5-trinitronaphthalene are not available.

Isomerization and Intramolecular Proton Transfer Events

In some energetic molecules, isomerization or intramolecular proton transfer can be competing or preceding steps to bond cleavage. The specific arrangement of nitro and methyl groups in 2,3-Dimethyl-1,4,5-trinitronaphthalene could potentially allow for such rearrangements. Without dedicated computational or experimental studies, any discussion of these events would be purely speculative.

Theoretical Models for Detonation Phenomena and Sensitivity Assessment

Theoretical models are essential for predicting the performance and safety of explosives. The application of these models requires specific input parameters for the compound , which are currently unavailable for 2,3-Dimethyl-1,4,5-trinitronaphthalene.

Chapman-Jouguet (C-J) Detonation Theory Applications

The Chapman-Jouguet (C-J) theory is a fundamental model used to predict the detonation velocity and pressure of an explosive. nih.govwikipedia.orgresearchgate.net To apply this theory, the heat of detonation and the equation of state of the detonation products are required. As the thermochemical properties of 2,3-Dimethyl-1,4,5-trinitronaphthalene and its decomposition products are unknown, a C-J analysis cannot be performed.

Multiphonon Up-Pumping Model and Non-Equilibrium Zeldovich–von Neuman–Döring Theory

The multiphonon up-pumping model and the Non-Equilibrium Zeldovich–von Neuman–Döring (NEZND) theory provide more detailed insights into the initiation and propagation of detonation waves at the molecular level. wikipedia.orgresearchgate.net These advanced models consider the transfer of energy from the shock wave to the vibrational modes of the molecule, leading to chemical reaction. researchgate.net The application of these theories requires detailed knowledge of the vibrational spectra and potential energy surfaces of the molecule, which are not available for 2,3-Dimethyl-1,4,5-trinitronaphthalene.

Physical Organic Chemistry (POC) Model of Sensitivity

The Physical Organic Chemistry (POC) model of sensitivity provides a framework for understanding and predicting the stability and reactivity of energetic materials based on their molecular structure. researchgate.net Rather than relying solely on empirical testing, this model seeks to identify specific molecular properties that govern the ease of initiation. For nitroaromatic compounds like 2,3-Dimethyl-1,4,5-trinitronaphthalene, the model focuses on the electronic characteristics of the trigger linkages—typically the C-NO₂ bonds. researchgate.net

The initiation of decomposition is often linked to the weakest bond in the molecule and the electronic environment surrounding it. Key parameters considered in POC models include the net charge on the nitro groups, the bond dissociation energy of the C-NO₂ bond, and molecular electrostatic potential surfaces. researchgate.net The presence of both electron-donating groups (the two methyl groups) and strongly electron-withdrawing groups (the three nitro groups) on the naphthalene core creates a complex electronic landscape. The methyl groups increase electron density in the ring system, while the nitro groups withdraw it. This interplay influences the polarity and strength of the C-NO₂ bonds, which is a critical factor in determining the molecule's sensitivity to stimuli like impact or heat. researchgate.net

To illustrate the principles of the POC model, the following conceptual table demonstrates how different substituents on an aromatic ring can alter a key sensitivity parameter, such as the calculated net charge on the nitrogen atom of a nitro group. A more positive charge often correlates with a more sensitive C-NO₂ bond.

| Substituted Compound (Conceptual) | Substituent Type | Expected Effect on Nitro Group's Nitrogen Charge | Implication for Sensitivity (POC Model) |

|---|---|---|---|

| Nitrobenzene | None (Reference) | Baseline | Reference Sensitivity |

| Nitrotoluene | Electron-Donating (-CH₃) | Slightly less positive | Potentially decreased sensitivity |

| Dinitrobenzene | Electron-Withdrawing (-NO₂) | More positive | Potentially increased sensitivity |

| Trinitrotoluene (TNT) | 1 Donating, 3 Withdrawing | Complex; highly positive | High sensitivity |

Correlation between Molecular Structure and Energetic Performance

The energetic performance of a compound like 2,3-Dimethyl-1,4,5-trinitronaphthalene is intrinsically linked to its molecular structure. Performance metrics such as detonation velocity and pressure are largely determined by the material's density, heat of formation, and oxygen balance. The oxygen balance, in particular, indicates how efficiently the molecule can oxidize its own carbon and hydrogen atoms upon decomposition.

Naphthalene Core (C₁₀H₅) : This fused aromatic ring system serves as the primary fuel, providing the carbon and hydrogen atoms that are oxidized during decomposition. Its rigid, planar structure contributes to a potentially high crystal density.

Methyl Groups (-CH₃) : The two methyl groups add to the fuel content (carbon and hydrogen) of the molecule. While they slightly worsen the oxygen balance compared to having only nitro groups, they can influence other properties like solubility and crystal packing.

The following table breaks down the contribution of each molecular fragment to the key properties that determine energetic performance.

| Molecular Fragment | Primary Role | Effect on Density | Effect on Oxygen Balance | Contribution to Energetic Performance |

|---|---|---|---|---|

| Naphthalene Core | Fuel | High (due to rigidity) | Negative (rich in C, H) | Provides the carbon backbone for oxidation |

| Nitro Group (-NO₂) | Oxidizer | Very High | Highly Positive | Primary source of oxygen for combustion; increases energy output |

| Methyl Group (-CH₃) | Fuel | Low | Negative | Increases fuel content; can influence sensitivity and stability |

Role of Electron Charges on Nitro Groups in Initiation

The initiation of decomposition in many nitroaromatic explosives begins with the scission of the C-NO₂ bond. The electronic character of this bond is therefore of paramount importance. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of the nitrogen and oxygen atoms and its ability to participate in resonance. nih.gov This strong inductive and resonance effect pulls electron density away from the naphthalene ring and toward the nitro group. nih.gov

This charge separation creates a highly polarized C-NO₂ bond, with a partial positive charge on the carbon atom of the ring and on the nitrogen atom, and a significant negative charge localized on the oxygen atoms. This polarization weakens the C-N bond, making it a "trigger linkage"—a site where decomposition is likely to begin when the molecule is subjected to sufficient energy (e.g., from heat or shock). nih.gov Computational chemistry studies on various nitroaromatic compounds have shown that regions of positive electrostatic potential are often located over the C-NO₂ bonds and the aromatic ring, making them susceptible to nucleophilic attack from decomposition intermediates, which can accelerate the decomposition process. The magnitude of the charge separation is a key factor; a greater degree of polarization often correlates with a higher sensitivity to initiation.

Influence of Intramolecular and Intermolecular Interactions on Sensitivity

The sensitivity of an energetic material is not solely a property of an isolated molecule but is also heavily influenced by interactions within the molecule (intramolecular) and between molecules in the solid state (intermolecular).

Intramolecular Interactions: The substitution pattern of 2,3-Dimethyl-1,4,5-trinitronaphthalene leads to significant steric strain. The proximity of substituents forces them to occupy crowded space, leading to several key intramolecular effects:

Steric Hindrance : The nitro group at the 1-position is adjacent to the methyl group at the 2-position. Similarly, the nitro groups at the 4- and 5-positions are in close proximity due to the fused ring structure. This crowding can cause the nitro groups to twist out of the plane of the naphthalene ring. canterbury.ac.nznih.gov

Steric Inhibition of Resonance : When a nitro group is twisted out of the plane, its p-orbitals can no longer effectively overlap with the π-system of the aromatic rings. This reduces the electronic delocalization, which can alter the strength and reactivity of the C-NO₂ bond, often making it more susceptible to cleavage and thereby increasing sensitivity. canterbury.ac.nz

Intermolecular Interactions: In the crystal lattice, molecules of 2,3-Dimethyl-1,4,5-trinitronaphthalene would be held together by a combination of forces that dictate the crystal's density and stability.

π-π Stacking : The large, flat surfaces of the naphthalene rings allow for efficient stacking, which generally leads to higher crystal densities—a desirable trait for energetic performance.

| Interaction Type | Description | Potential Effect on Sensitivity |

|---|---|---|

| Intramolecular Steric Strain | Repulsion between adjacent methyl and nitro groups. | Increases sensitivity by twisting and weakening C-NO₂ bonds. |

| Intermolecular π-π Stacking | Attraction between parallel naphthalene rings of adjacent molecules. | Decreases sensitivity by creating a dense, stable crystal lattice. |

| Intermolecular C-H···O Bonds | Weak hydrogen bonds between methyl H and nitro O atoms. | Generally decreases sensitivity by increasing crystal stability. |

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Purity Assessment (e.g., Thin-Layer Chromatography, Gas Chromatography)

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For 2,3-Dimethyl-1,4,5-trinitronaphthalene, both Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) serve as powerful tools for separation and preliminary purity assessment.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile, rapid, and cost-effective technique used for separating non-volatile mixtures. beilstein-journals.org In the context of 2,3-Dimethyl-1,4,5-trinitronaphthalene, TLC can be employed to monitor the progress of its synthesis, identify the presence of impurities, and determine appropriate solvent systems for larger-scale column chromatography. The separation on a TLC plate is based on the differential partitioning of the analyte between a solid stationary phase (typically silica (B1680970) gel or alumina) and a liquid mobile phase. beilstein-journals.org

For nitroaromatic compounds, a silica gel stationary phase is common. The choice of the mobile phase is critical and is determined empirically to achieve optimal separation of the target compound from starting materials, by-products, and other isomers. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often used. The polarity of the solvent system is adjusted to control the retention factor (Rf) of the spots. Due to the presence of three nitro groups, 2,3-Dimethyl-1,4,5-trinitronaphthalene is a relatively polar compound, and its Rf value would be influenced by the specific solvent blend used. Visualization of the separated spots can be achieved under UV light, as aromatic nitro compounds typically absorb UV radiation. whitman.edu

Gas Chromatography (GC)

Gas Chromatography is a premier technique for separating and analyzing volatile and thermally stable compounds. nih.gov Given that many nitrated polycyclic aromatic hydrocarbons (PAHs) can be volatilized, GC is a highly suitable method for the purity assessment of 2,3-Dimethyl-1,4,5-trinitronaphthalene. The separation of isomers of substituted naphthalenes can be particularly challenging due to their similar physical properties. mdpi.compsu.edu

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (mobile phase). The column contains a liquid or polymer stationary phase adsorbed onto a solid support. The differential interaction of the analyte with the stationary phase leads to the separation of components. The choice of the stationary phase is critical for resolving closely related isomers. For dimethylnaphthalenes, various stationary phases, including those with different polarities like 5% phenyl methylpolysiloxane, have been studied to optimize the separation of its ten positional isomers. psu.edu A temperature program is typically employed to ensure the timely elution of all components.

| Parameter | Typical Value/Condition for Dimethylnaphthalene Isomer Analysis |

|---|---|

| Column Type | Capillary Column (e.g., DB-5ms, SLB PAHms) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane or 50% Phenyl-polysiloxane |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 - 300 °C |

| Oven Temperature Program | Initial temp. 50-100 °C, ramp at 5-10 °C/min to 280-300 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table presents typical parameters for the GC analysis of dimethylnaphthalene isomers, which can be adapted for the analysis of their nitrated derivatives. psu.edu

Hyphenated Techniques: Interfacing Chromatography with Spectroscopic Detectors (e.g., GC-MS)

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful two-dimensional analytical approach. mdpi.com The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is one of the most robust and widely used hyphenated techniques for the definitive identification and quantification of organic compounds in complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For the unequivocal characterization of 2,3-Dimethyl-1,4,5-trinitronaphthalene, GC-MS is the analytical method of choice. It combines the high-resolution separation power of GC with the sensitive and specific detection capabilities of MS. nih.gov As the separated components elute from the GC column, they are introduced directly into the ion source of the mass spectrometer.

In the ion source, the molecules are typically ionized by electron ionization (EI). This high-energy process not only generates a molecular ion (M+•), which provides the molecular weight of the compound, but also causes extensive fragmentation of the molecule. researchgate.net The fragmentation pattern is highly reproducible and characteristic of the molecule's structure, acting as a "molecular fingerprint." The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

The analysis of the mass spectrum of 2,3-Dimethyl-1,4,5-trinitronaphthalene would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of nitro groups (-NO2), oxygen atoms (-O), and methyl groups (-CH3), as well as cleavages of the naphthalene (B1677914) ring structure. This detailed structural information allows for the confident identification of the compound, even when isomers co-elute from the GC column, as they often produce distinct mass spectra. mdpi.com

| Parameter | Typical Condition/Value |

|---|---|

| Gas Chromatograph (GC) | (See GC Parameters Table 7.1) |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range (m/z) | 40 - 500 amu |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

This table outlines typical parameters for the GC-MS analysis of nitroaromatic compounds. researchgate.net

Research Applications and Broader Implications in Chemical Science

Contributions to the Fundamental Understanding of Polynitro Aromatic Systems and Their Chemistry

Polynitro aromatic compounds are a class of molecules that have been instrumental in advancing the understanding of aromatic chemistry and reaction mechanisms. The introduction of multiple nitro groups onto an aromatic scaffold, such as in 2,3-Dimethyl-1,4,5-trinitronaphthalene, profoundly influences the electronic structure and reactivity of the molecule.

Research in this area has provided key insights into:

Electrophilic Aromatic Substitution: The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. Studying the nitration of substituted naphthalenes like 2,3-dimethylnaphthalene (B165509) helps to elucidate the directing effects of existing substituents and the regioselectivity of the reaction. Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to predict the most likely positions for nitration on substituted naphthalenes by analyzing the energies of possible intermediates. jmaterenvironsci.comresearchgate.net These computational models help to explain why specific isomers are formed over others.

Reaction Mechanisms: The step-by-step process of nitration reactions, involving the formation of sigma complexes (also known as Wheland intermediates), is a cornerstone of organic chemistry. Computational studies on the nitration of substituted naphthalenes have provided detailed energy profiles for these reaction pathways, confirming a two-step mechanism. researchgate.net

Spectroscopic Analysis: The characterization of various nitronaphthalene isomers has contributed to the broader database of spectroscopic information (NMR, IR, etc.) for polynitro aromatic compounds. This data is crucial for identifying and understanding the structure of newly synthesized molecules in this class.

The table below summarizes key computational parameters that are used to understand the reactivity of aromatic compounds in nitration reactions.

| Parameter | Description | Significance in Polynitro Aromatic Chemistry |

| Electron Density | The probability of finding an electron in a particular region of the molecule. | Higher electron density on the aromatic ring facilitates electrophilic attack by the nitronium ion (NO₂⁺). |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. | The energy and shape of the HOMO of the aromatic compound are indicative of its nucleophilicity and the likely sites of electrophilic attack. |

| Electrostatic Potential | A map of the charge distribution in a molecule. | Regions of negative electrostatic potential on the aromatic ring are attractive to the positively charged nitronium ion. |

| Activation Energy Barriers | The minimum energy required for a chemical reaction to occur. | DFT calculations of activation energies for the formation of different nitro-isomers help to predict the regioselectivity of the nitration reaction. researchgate.net |

Fundamental Insights into the Design and Performance of Energetic Materials

Polynitro aromatic compounds are a well-established class of energetic materials. The presence of multiple nitro groups, which are strong oxidizing agents, in close proximity to a fuel source (the aromatic carbon backbone) is the basis for their energetic properties. The study of compounds like 2,3-Dimethyl-1,4,5-trinitronaphthalene provides valuable data points for the design of new energetic materials with tailored properties.

Key insights gained from this research include:

Oxygen Balance: This is a critical parameter for energetic materials, representing the degree to which the explosive can oxidize its own carbon and hydrogen content. A more favorable oxygen balance generally leads to a more complete and energetic decomposition. The introduction of nitro groups improves the oxygen balance of the molecule.

Sensitivity: The sensitivity of an energetic material to stimuli such as impact, friction, and heat is a key safety consideration. Research into different polynitro aromatic compounds helps to understand how molecular structure influences sensitivity. For example, co-crystallization of nitronaphthalenes with other explosives has been shown to decrease their sensitivity. bibliotekanauki.pl

Computational Modeling: Quantum chemical calculations are increasingly used to predict the performance and properties of new energetic materials before they are synthesized. nih.gov These computational studies can estimate key parameters like heat of formation, density, detonation velocity, and detonation pressure, guiding the design of new molecules with desired characteristics. nih.gov

The following table presents typical properties of some common energetic materials for comparison.

| Compound | Chemical Formula | Density (g/cm³) | Detonation Velocity (m/s) |

| TNT (2,4,6-Trinitrotoluene) | C₇H₅N₃O₆ | 1.65 | 6,900 |

| RDX (Cyclotrimethylenetrinitramine) | C₃H₆N₆O₆ | 1.82 | 8,750 |

| HMX (Cyclotetramethylenetetranitramine) | C₄H₈N₈O₈ | 1.91 | 9,100 |

Role as an Intermediate in Complex Organic Synthesis for Advanced Materials

Polynitro aromatic compounds, including nitrated dimethylnaphthalenes, can serve as versatile intermediates in the synthesis of more complex molecules and advanced materials. The nitro groups can be chemically transformed into a variety of other functional groups, opening up pathways to new classes of compounds.

Synthesis of Amino Derivatives: The reduction of nitro groups to amino groups is a fundamental transformation in organic chemistry. Polyamino aromatic compounds are important building blocks for high-performance polymers, dyes, and pharmaceuticals. For example, the reduction of a trinitronaphthalene derivative would yield a triaminonaphthalene, a precursor to more complex heterocyclic systems.

Precursors to Dyes and Pigments: The rich chemistry of aromatic amines, derived from the reduction of nitroaromatics, has been historically important in the development of synthetic dyes. The specific substitution pattern on the naphthalene (B1677914) core would influence the color and properties of the resulting dye.

Building Blocks for Novel Ligands: Polysubstituted aromatic compounds can be used as ligands for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The functional groups on the aromatic ring can coordinate to metal ions, leading to the formation of porous materials with applications in gas storage, catalysis, and separation.

The versatility of polynitro aromatic compounds as synthetic intermediates is a testament to the rich and varied chemistry of the nitro group.

Future Perspectives and Emerging Research Directions for 2,3 Dimethyl 1,4,5 Trinitronaphthalene

Development of Novel and Green Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of polynitroaromatic compounds often relies on harsh conditions, such as the use of mixed nitric and sulfuric acids, which can lead to poor regioselectivity and the generation of hazardous waste. nih.govchegg.com Future research will likely prioritize the development of novel and "green" synthetic routes that offer improved efficiency, selectivity, and a better environmental profile.

One promising avenue is the exploration of alternative nitrating agents and catalytic systems. For instance, the use of solid acid catalysts, such as modified zeolites, has shown potential for improving the regioselectivity of naphthalene (B1677914) nitration, which could be adapted for the synthesis of 2,3-Dimethyl-1,4,5-trinitronaphthalene. mdpi.com Additionally, methodologies employing N-nitrosaccharin activated by a catalyst could provide a milder and more selective approach to the nitration of aromatic compounds. nih.gov The development of greener approaches is a significant trend in the synthesis of energetic materials, aiming to reduce environmental impact. researchgate.net

The pursuit of enhanced efficiency will also involve optimizing reaction conditions to maximize yields and minimize the formation of unwanted byproducts. This could involve the use of flow chemistry systems, which can offer better control over reaction parameters and improved safety for energetic material synthesis.

Application of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of 2,3-Dimethyl-1,4,5-trinitronaphthalene is crucial for optimizing its production. Advanced spectroscopic techniques are emerging as powerful tools for the real-time, in-situ monitoring of chemical reactions.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including methods like reaction-interrupted excitation transfer (ExTra) NMR, can provide detailed insights into the fate of individual atoms during a reaction, allowing for the tracking of intermediates and byproducts as they form. rsc.org Similarly, real-time monitoring using mass spectrometry, such as Probe Electrospray Ionization (PESI), can offer rapid analysis of changes in the molecular weight of components in a reaction mixture. shimadzu.com The application of these techniques could provide invaluable data for optimizing the synthesis of 2,3-Dimethyl-1,4,5-trinitronaphthalene, leading to improved yields and purity. Furthermore, spectroscopic methods are crucial for the characterization of energetic materials. purdue.edu

The table below summarizes some advanced spectroscopic probes and their potential applications in monitoring the synthesis of 2,3-Dimethyl-1,4,5-trinitronaphthalene.

| Spectroscopic Probe | Potential Application in Synthesis Monitoring |

| In-situ NMR | Real-time tracking of reactants, intermediates, and products. |

| Raman Spectroscopy | Monitoring of functional group transformations and reaction progress. |

| Mass Spectrometry | Direct analysis of reaction mixture composition and kinetics. |

| FTIR Spectroscopy | Identification of functional groups and monitoring of reaction completion. |

High-Fidelity Computational Modeling for Predictive Material Design and Mechanistic Insights

Computational chemistry has become an indispensable tool in the design and study of new materials. researchgate.net High-fidelity computational modeling, particularly using Density Functional Theory (DFT), offers the potential to predict the properties and behavior of 2,3-Dimethyl-1,4,5-trinitronaphthalene and to gain deep mechanistic insights into its formation and reactivity.

DFT calculations can be employed to investigate the electronic structure, stability, and spectroscopic properties of different isomers of dimethyl-trinitronaphthalene, helping to elucidate the factors that govern regioselectivity in its synthesis. ssrn.commdpi.com Such computational studies have been successfully applied to other nitroaromatic compounds to understand their structure and reactivity. mdpi.comacs.org Furthermore, computational models can predict key performance parameters of energetic materials, such as density, heat of formation, and detonation velocity, which can guide the synthesis of new compounds with desired properties. mdpi.commdpi.com

Machine learning and artificial intelligence are also emerging as powerful approaches for the predictive design of energetic materials. mdpi.comresearchgate.net By training models on existing data for known energetic compounds, it is possible to develop quantitative structure-property relationships (QSPRs) that can predict the properties of new, unsynthesized molecules like 2,3-Dimethyl-1,4,5-trinitronaphthalene with a high degree of accuracy. researchgate.netnih.gov

Exploration of New Chemical Transformations and Derivative Synthesis

The polynitroaromatic scaffold of 2,3-Dimethyl-1,4,5-trinitronaphthalene offers a platform for the synthesis of a wide range of new derivatives with potentially interesting and useful properties. Future research is expected to explore novel chemical transformations of this compound to create new functional materials.

The nitro groups on the naphthalene ring are susceptible to nucleophilic substitution, opening up pathways to a variety of derivatives. acs.orgnih.gov For example, reactions with thiols or other nucleophiles could lead to the formation of new sulfur-containing or other functionalized naphthalene compounds. acs.org The reduction of the nitro groups to amino groups is another important transformation, providing access to aminonaphthalenes that can serve as precursors for dyes, polymers, and other materials. oup.comnih.gov

The synthesis of novel derivatives from polynitroaromatic compounds is an active area of research, with the potential to create new energetic materials, as well as compounds with applications in medicinal chemistry and materials science. researchgate.netresearchgate.net The unique substitution pattern of 2,3-Dimethyl-1,4,5-trinitronaphthalene may lead to derivatives with distinct properties compared to those derived from other trinitronaphthalene isomers.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2,3-Dimethyl-1,4,5-trinitronaphthalene in environmental samples?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) coupled with high-performance liquid chromatography (HPLC) for separation and quantification. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR). Environmental matrices (e.g., soil, water) should undergo solid-phase extraction (SPE) to isolate the compound prior to analysis. Cross-validate results with reference standards, such as those cataloged in environmental analysis protocols (e.g., NIST-certified materials) .

Q. How should researchers design preliminary toxicity screening for this compound?

- Methodological Answer : Follow tiered toxicological frameworks outlined in ATSDR profiles (e.g., Figure 6-1 in ). Begin with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines (e.g., HepG2 for hepatic effects). For in vivo screening, prioritize acute exposure studies in rodent models via inhalation or oral routes, monitoring systemic outcomes like respiratory distress, hepatic enzyme activity (ALT, AST), and renal biomarkers (creatinine, BUN) .

Advanced Research Questions

Q. What experimental approaches address conflicting data on the environmental persistence of nitrated naphthalene derivatives?

- Methodological Answer : Conduct comparative degradation studies under controlled conditions (e.g., UV exposure, microbial activity) to assess half-life in air, water, and soil. Use isotopic labeling (e.g., ¹⁴C-tracers) to track transformation products. Apply computational modeling (e.g., QSAR) to predict degradation pathways, validated against experimental data. Resolve contradictions by evaluating study biases (e.g., sample storage conditions, detection limits) using ATSDR’s risk-of-bias criteria (Step 5 in ) .

Q. How can mechanistic studies elucidate the compound’s impact on oxidative stress pathways?

- Methodological Answer : Employ transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling in exposed models to identify upregulated oxidative stress markers (e.g., NRF2, SOD1). Validate findings with fluorescent probes (e.g., DCFH-DA for ROS detection) and enzyme activity assays (e.g., catalase, glutathione peroxidase). Cross-reference with toxicogenomic databases (e.g., TOXCENTER in ) to identify conserved pathways across species .

Methodological Frameworks

Q. What systematic review strategies are effective for synthesizing fragmented data on this compound?

- Step 1 : Use Boolean queries combining CAS numbers, synonyms (e.g., “2,3-dimethyl-trinitronaphthalene”), and MeSH terms (e.g., “Polycyclic Aromatic Hydrocarbons/toxicity”).

- Step 2 : Screen studies via inclusion criteria (e.g., species, exposure routes) from Table B-1 ().

- Step 3 : Apply confidence ratings (, Step 6) to prioritize high-quality, reproducible data.

- Step 4 : Integrate grey literature (e.g., dissertations, agency reports) to fill data gaps .

Q. How should researchers prioritize data gaps for future studies?

- Gap 1 : Chronic exposure data for non-respiratory routes (e.g., dermal absorption in occupational settings).

- Gap 2 : Longitudinal biomonitoring in populations near industrial sites.

- Gap 3 : Interaction effects with co-pollutants (e.g., PAHs, heavy metals). Propose a research agenda via CERCLA Section 104(i)(5) mandates, emphasizing mechanistic and epidemiological studies .

Data Contradiction Analysis

Q. What statistical methods resolve discrepancies in reported toxicological thresholds?

- Methodological Answer : Apply meta-regression to assess heterogeneity across studies (e.g., species sensitivity, exposure duration). Use funnel plots to detect publication bias. For conflicting in vivo results, conduct dose-response alignment using benchmark dose (BMD) modeling. Validate with probabilistic risk assessment (e.g., Monte Carlo simulations) to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.